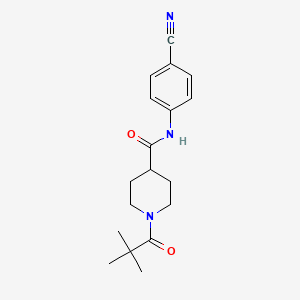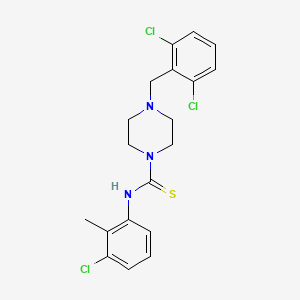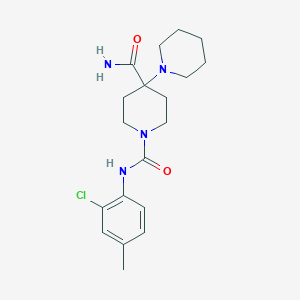
N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
説明
N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, commonly known as CPP-ACP, is a chemical compound that has been extensively researched for its potential applications in the fields of dentistry and oral health. This compound is a derivative of casein, a protein found in milk, and has been shown to have a range of beneficial effects on dental health. In
科学的研究の応用
CPP-ACP has been extensively researched for its potential applications in the field of dentistry. It has been shown to have a range of beneficial effects on dental health, including the prevention of tooth decay, remineralization of enamel, and reduction of tooth sensitivity. CPP-ACP has also been shown to have antimicrobial properties, which make it effective in preventing the growth of bacteria that cause dental caries.
作用機序
The mechanism of action of CPP-ACP is complex and not fully understood. It is believed that CPP-ACP works by binding to the surface of teeth and forming a protective layer that helps to prevent the demineralization of enamel. It also helps to remineralize enamel by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that cause dental caries by disrupting their cell membranes.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a range of biochemical and physiological effects on dental health. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to remineralize enamel and prevent tooth decay. CPP-ACP has also been shown to reduce the adhesion of bacteria to teeth and inhibit the formation of biofilms, which are a major cause of dental caries.
実験室実験の利点と制限
One of the main advantages of CPP-ACP is that it is a safe and non-toxic compound that can be used in a range of dental applications. It is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to its use in lab experiments. For example, CPP-ACP can be difficult to work with due to its low solubility in water. It also has a relatively short shelf life and can degrade over time, which can affect its effectiveness.
将来の方向性
There are a number of future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can improve its effectiveness and make it easier to use in clinical settings. Another area of interest is the investigation of the long-term effects of CPP-ACP on dental health, particularly in relation to its potential for preventing the development of dental caries. Finally, there is a need for further research into the mechanism of action of CPP-ACP, in order to better understand how it works and how it can be optimized for use in dental applications.
Conclusion
In conclusion, CPP-ACP is a promising compound that has a range of potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on dental health, including the prevention of tooth decay, remineralization of enamel, and reduction of tooth sensitivity. While there are some limitations to its use in lab experiments, there is a great deal of interest in the development of new formulations and delivery systems that can improve its effectiveness. With further research, CPP-ACP has the potential to become a valuable tool in the prevention and treatment of dental caries.
特性
IUPAC Name |
N-(4-cyanophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)17(23)21-10-8-14(9-11-21)16(22)20-15-6-4-13(12-19)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGOMPWMSJOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(allyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4771882.png)
![methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
![4-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4771890.png)
![6-(4-acetylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4771892.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4771914.png)
![4-chloro-N-[4-(diethylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4771931.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4771933.png)



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4771975.png)

![N'-[(2-chlorobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4771989.png)